molecular formula C8H2BrCl2FN2 B11836788 7-Bromo-4,6-dichloro-5-fluoroquinazoline

7-Bromo-4,6-dichloro-5-fluoroquinazoline

カタログ番号: B11836788
分子量: 295.92 g/mol
InChIキー: VPBNWUYJNZPOSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-4,6-dichloro-5-fluoroquinazoline is a halogenated quinazoline derivative characterized by a fused bicyclic aromatic structure. Its molecular formula is C₈H₃BrCl₂FN₂, with a molar mass of 291.39 g/mol (calculated based on atomic weights). The compound features bromine, chlorine, and fluorine substituents at positions 7, 4/6, and 5, respectively, on the quinazoline core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors targeting oncogenic pathways such as KRAS mutations .

特性

分子式

C8H2BrCl2FN2

分子量

295.92 g/mol

IUPAC名

7-bromo-4,6-dichloro-5-fluoroquinazoline

InChI

InChI=1S/C8H2BrCl2FN2/c9-3-1-4-5(7(12)6(3)10)8(11)14-2-13-4/h1-2H

InChIキー

VPBNWUYJNZPOSE-UHFFFAOYSA-N

正規SMILES

C1=C2C(=C(C(=C1Br)Cl)F)C(=NC=N2)Cl

製品の起源

United States

準備方法

合成経路および反応条件

7-ブロモ-4,6-ジクロロ-5-フルオロキナゾリンの合成は、通常、キナゾリン誘導体のハロゲン化を伴います。一般的な方法の1つは、4,6-ジクロロキナゾリンを臭素源とフッ素源と制御された条件下で反応させることです。 反応は通常、望ましくない副反応を防ぐために不活性雰囲気下で行われます .

工業的生産方法

7-ブロモ-4,6-ジクロロ-5-フルオロキナゾリンの工業的生産には、大規模なハロゲン化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、最終製品の品質を確保するために連続フローリアクターと高度な精製技術を使用します .

化学反応の分析

科学研究アプリケーション

7-ブロモ-4,6-ジクロロ-5-フルオロキナゾリンは、科学研究で幅広い用途があります。

    化学: より複雑な有機分子の合成のための構成ブロックとして使用されます。

    生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を調査しました。

    医学: 新しい医薬品開発の潜在的なリード化合物として探求されています。

    産業: 特殊化学薬品や材料の製造に使用されています.

科学的研究の応用

7-Bromo-4,6-dichloro-5-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

類似化合物の比較

類似化合物

  • 7-ブロモ-4,6-ジクロロ-8-フルオロキナゾリン
  • 7-ブロモ-4-クロロ-6-フルオロキナゾリン
  • 7-ブロモ-2,4-ジクロロ-8-フルオロキナゾリン

ユニークさ

7-ブロモ-4,6-ジクロロ-5-フルオロキナゾリンは、その特定の置換パターンによりユニークであり、これは独特の化学的および生物学的特性を付与します。 これは、さまざまな研究および産業アプリケーションにとって貴重な化合物になります.

類似化合物との比較

Comparison with Similar Compounds

Halogenated quinazolines are widely studied for their reactivity and biological activity. Below is a detailed comparison of 7-bromo-4,6-dichloro-5-fluoroquinazoline with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Applications/Reactivity
7-Bromo-4,6-dichloro-5-fluoroquinazoline C₈H₃BrCl₂FN₂ 291.39 4,6-Cl; 5-F; 7-Br KRAS inhibitor intermediate
7-Bromo-2-chloro-5-fluoroquinazoline C₈H₃BrClFN₂ 261.48 2-Cl; 5-F; 7-Br Unspecified (likely intermediate)
4,6-Dichloro-5-fluoroquinazoline C₈H₃Cl₂FN₂ 213.03 4,6-Cl; 5-F EGFR inhibitor precursor

Key Differences and Implications

This difference impacts reactivity in coupling reactions (e.g., SNAr substitutions) . Fluorine at position 5 enhances electron-withdrawing effects, stabilizing the quinazoline core and modulating π-π stacking interactions in drug-receptor binding .

Synthetic Utility :

  • 7-Bromo-4,6-dichloro-5-fluoroquinazoline is synthesized via sequential halogenation and nitro-group introduction, as demonstrated in multi-step protocols involving phosphorus oxychloride and palladium-catalyzed couplings . In contrast, 7-bromo-2-chloro-5-fluoroquinazoline (CAS 2411640-79-2) lacks documented multi-step synthetic pathways in the provided evidence, suggesting simpler preparation .

Pharmaceutical Relevance :

  • The target compound is critical in synthesizing KRAS inhibitors (e.g., Genfleet Therapeutics’ derivatives), where its bromine and chlorine substituents facilitate selective cross-coupling reactions with piperazine and pyrimidine moieties . Similar compounds like 4,6-dichloro-5-fluoroquinazoline are precursors to epidermal growth factor receptor (EGFR) inhibitors but lack the bromine necessary for advanced functionalization .

Research Findings and Data

Table 2: Reactivity and Stability Insights

Property 7-Bromo-4,6-dichloro-5-fluoroquinazoline 7-Bromo-2-chloro-5-fluoroquinazoline
Halogen Reactivity Br at 7: Moderate in Suzuki couplings; Cl at 4/6: Less reactive due to steric effects Br at 7: Highly reactive; Cl at 2: Prone to nucleophilic displacement
Thermal Stability Stable up to 120°C in DMA No data available
Solubility (Polar Solvents) Low in water; soluble in DMF, DMA Likely similar (no explicit data)

Critical Observations

  • The 4,6-dichloro configuration in the target compound reduces its susceptibility to hydrolysis compared to mono-chlorinated analogs, as evidenced by its stability in dimethylacetamide (DMA) at elevated temperatures .

生物活性

7-Bromo-4,6-dichloro-5-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C8H3BrCl2FN
  • Molecular Weight : 295.92 g/mol
  • Structure : The compound features a bicyclic structure with halogen substitutions that significantly influence its reactivity and biological interactions.

The biological activity of 7-bromo-4,6-dichloro-5-fluoroquinazoline is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell signaling pathways. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit the activity of specific kinases by binding to their ATP-binding sites, which disrupts phosphorylation events critical for cellular functions. This inhibition can lead to reduced proliferation and survival of cancer cells .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the halogen substituents enhance binding affinity to target proteins, allowing for selective modulation of biological pathways .
  • Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits significant antimicrobial and anticancer activities against various cell lines. Its unique structure enhances its bioactivity compared to other quinazoline derivatives .

Anticancer Activity

A series of studies have highlighted the anticancer potential of 7-bromo-4,6-dichloro-5-fluoroquinazoline:

  • In vitro Studies : The compound demonstrated inhibitory effects on several cancer cell lines, with IC50 values indicating potent activity. For instance, in a study involving human colon carcinoma cells, the compound exhibited IC50 values comparable to established anticancer agents .
  • Mechanistic Insights : The inhibition of key signaling pathways associated with cancer progression has been documented. Specifically, the compound's ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways suggests its potential for treating solid tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that 7-bromo-4,6-dichloro-5-fluoroquinazoline possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Case Studies

  • Clinical Relevance in Cancer Treatment : A study focused on breast cancer cells demonstrated that treatment with 7-bromo-4,6-dichloro-5-fluoroquinazoline led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Synergistic Effects with Other Drugs : In combination therapy studies, this compound enhanced the efficacy of existing chemotherapy agents, suggesting potential for use in multi-drug regimens .

Data Table

Biological Activity IC50 Value (μM) Target/Pathway
Anticancer (Colon Carcinoma)48.2EGFR/VEGFR
Antimicrobial (Bacterial Strains)< 10Cell wall synthesis
Kinase InhibitionVariableVarious kinases

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。